molecular formula C14H16N2O2 B11945057 2-Methoxy-6-{[(4-methylpyridin-2-yl)amino]methyl}phenol

2-Methoxy-6-{[(4-methylpyridin-2-yl)amino]methyl}phenol

Cat. No.: B11945057
M. Wt: 244.29 g/mol
InChI Key: HHJRCJJANAEWSL-UHFFFAOYSA-N
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Description

2-Methoxy-6-{[(4-methylpyridin-2-yl)amino]methyl}phenol is an organic compound with the molecular formula C14H16N2O2. It is a phenolic compound that features a methoxy group and a pyridinylamino substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-{[(4-methylpyridin-2-yl)amino]methyl}phenol can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyphenol with 4-methyl-2-pyridylamine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-{[(4-methylpyridin-2-yl)amino]methyl}phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-6-{[(4-methylpyridin-2-yl)amino]methyl}phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-6-{[(4-methylpyridin-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s phenolic and pyridinylamino groups play a crucial role in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-6-{[(4-methylpyridin-2-yl)amino]methyl}phenol is unique due to the presence of both a methoxy group and a pyridinylamino substituent on the phenol ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

2-methoxy-6-[[(4-methylpyridin-2-yl)amino]methyl]phenol

InChI

InChI=1S/C14H16N2O2/c1-10-6-7-15-13(8-10)16-9-11-4-3-5-12(18-2)14(11)17/h3-8,17H,9H2,1-2H3,(H,15,16)

InChI Key

HHJRCJJANAEWSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NCC2=C(C(=CC=C2)OC)O

solubility

>36.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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